molecular formula C12H14O4 B13801457 Isopropyl caffeate

Isopropyl caffeate

Cat. No.: B13801457
M. Wt: 222.24 g/mol
InChI Key: HUBVPNVELDTWJF-GQCTYLIASA-N
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Description

E-caffeic acid isopropyl ester is a derivative of caffeic acid, a natural phenolic compound found in various plants. This ester is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is synthesized by esterifying caffeic acid with isopropanol, resulting in a compound that retains the beneficial properties of caffeic acid while potentially enhancing its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

E-caffeic acid isopropyl ester can be synthesized through several methods. One common approach is the Steglich esterification, which involves the reaction of caffeic acid with isopropanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves a one-pot process where 3,4-dihydroxybenzaldehyde reacts with Meldrum’s acid to form malonic acid mono-esters, which then react with isopropanol to yield the desired ester . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of E-caffeic acid isopropyl ester may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

E-caffeic acid isopropyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to caffeic acid or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate caffeic acid.

Scientific Research Applications

E-caffeic acid isopropyl ester has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

E-caffeic acid isopropyl ester is similar to other caffeic acid esters, such as caffeic acid phenethyl ester (CAPE) and caffeic acid ethyl ester. it has unique properties that distinguish it from these compounds:

    Caffeic Acid Phenethyl Ester (CAPE): CAPE is known for its potent anti-inflammatory and anticancer activities.

    Caffeic Acid Ethyl Ester: This ester is also used for its antioxidant and anti-inflammatory effects.

Conclusion

E-caffeic acid isopropyl ester is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of research and development.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

propan-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+

InChI Key

HUBVPNVELDTWJF-GQCTYLIASA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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